molecular formula C9H13NO3S B14842430 N-(2-Ethyl-3-hydroxyphenyl)methanesulfonamide

N-(2-Ethyl-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14842430
M. Wt: 215.27 g/mol
InChI Key: IGSQSBDSMRDBED-UHFFFAOYSA-N
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Description

N-(2-Ethyl-3-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO3S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-ethyl-3-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Ethyl-3-hydroxyaniline+Methanesulfonyl chlorideThis compound+HCl\text{2-Ethyl-3-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Ethyl-3-hydroxyaniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-3-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-Ethyl-3-hydroxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyphenyl)methanesulfonamide
  • N-(2-Nitrophenyl)methanesulfonamide
  • N-(2-Chlorophenyl)methanesulfonamide

Uniqueness

N-(2-Ethyl-3-hydroxyphenyl)methanesulfonamide is unique due to the presence of the ethyl and hydroxy groups on the phenyl ring. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar sulfonamides.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(2-ethyl-3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-7-8(10-14(2,12)13)5-4-6-9(7)11/h4-6,10-11H,3H2,1-2H3

InChI Key

IGSQSBDSMRDBED-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1O)NS(=O)(=O)C

Origin of Product

United States

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